molecular formula C5H8F2O3 B6236666 ethyl 2,2-difluoro-2-methoxyacetate CAS No. 101068-10-4

ethyl 2,2-difluoro-2-methoxyacetate

Cat. No.: B6236666
CAS No.: 101068-10-4
M. Wt: 154.1
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Description

Ethyl 2,2-difluoro-2-methoxyacetate is a fluorinated ester derivative of acetic acid, characterized by two fluorine atoms and a methoxy group attached to the central carbon of the acetate backbone. These analogs highlight the role of fluorine substituents in enhancing electronegativity and lipophilicity, which can influence reactivity, stability, and biological activity.

Properties

CAS No.

101068-10-4

Molecular Formula

C5H8F2O3

Molecular Weight

154.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-2-methoxyacetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2,2-difluoroacetate with methanol in the presence of a base such as sodium methoxide. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-methoxyacetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or nucleophiles can be used under basic or acidic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Production of 2,2-difluoro-2-methoxyacetic acid and ethanol.

    Reduction: Formation of reduced derivatives with altered functional groups.

Scientific Research Applications

Ethyl 2,2-difluoro-2-methoxyacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the difluoroacetate moiety.

    Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in material science research for its unique properties, such as thermal stability and electrical conductivity.

Mechanism of Action

The mechanism by which ethyl 2,2-difluoro-2-methoxyacetate exerts its effects involves interactions with specific molecular targets. The difluoroacetate group is known to interact with enzymes involved in cellular metabolism, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between ethyl 2,2-difluoro-2-methoxyacetate and analogous compounds:

Compound Name Molecular Formula Substituents Unique Properties/Applications Reference
This compound* Not explicitly provided Methoxy (-OCH₃) group Hypothesized enhanced reactivity due to methoxy group Inferred
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate C₁₁H₁₂F₂O₃ 4-Methoxyphenyl ring Increased aromaticity; used in fluorinated drug intermediates
Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate C₁₁H₁₁F₂O₃ (CAS 209861-01-8) 2-Methoxyphenyl ring Ortho-substitution may sterically hinder reactions
2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid C₈H₇F₂N₂O₃ Pyridazine ring with methoxy group Potential in kinase inhibition due to heterocyclic core
Sodium 2,2-difluoro-2-(trifluoromethoxy)acetate C₃F₅O₃Na Trifluoromethoxy (-OCF₃) group High electronegativity; used in agrochemicals

*Hypothetical structure based on analogs.

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